1-Cyanoethyl (4-nitrophenyl) carbonate
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Overview
Description
1-Cyanoethyl (4-nitrophenyl) carbonate is an organic compound characterized by the presence of a cyanoethyl group and a nitrophenyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyanoethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with 1-cyanoethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanoethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 1-cyanoethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Carbamates or carbonates.
Reduction: 1-Cyanoethyl (4-aminophenyl) carbonate.
Hydrolysis: 4-Nitrophenol and 1-cyanoethanol.
Scientific Research Applications
1-Cyanoethyl (4-nitrophenyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the development of enzyme inhibitors and other biologically active molecules.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-cyanoethyl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and reducing agents. The cyanoethyl group and nitrophenyl group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but lacks the cyanoethyl group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate group.
1-Cyanoethyl (4-aminophenyl) carbonate: The amino derivative of 1-cyanoethyl (4-nitrophenyl) carbonate.
Uniqueness: this compound is unique due to the presence of both a cyanoethyl group and a nitrophenyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H8N2O5 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
1-cyanoethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C10H8N2O5/c1-7(6-11)16-10(13)17-9-4-2-8(3-5-9)12(14)15/h2-5,7H,1H3 |
InChI Key |
BSOSBSHNIUQZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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